molecular formula C52H53BIN2O5P B560298 MitoPY1 CAS No. 1041634-69-8

MitoPY1

Cat. No. B560298
CAS RN: 1041634-69-8
M. Wt: 954.693
InChI Key: JPCCULDYUUMFAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MitoPY1 is a small-molecule fluorescent probe that selectively tracks to the mitochondria of live biological specimens . It responds to local fluxes of hydrogen peroxide (H2O2) by a turn-on fluorescence enhancement . This bifunctional dye uses a triphenylphosphonium targeting group and a boronate-based molecular switch to selectively respond to H2O2 over competing reactive oxygen species (ROS) within the mitochondria .


Synthesis Analysis

The synthesis of MitoPY1 is described in several protocols . The preparation of MitoPY1 is anticipated to take 7-10 days, and assays involving microscopy of cultured mammalian cells can be performed in 1-2 days .


Molecular Structure Analysis

MitoPY1 is a bifunctional molecule that combines a boronate-masked xanthene fluorophore scaffold for selective H2O2 detection and a triphenylphosphonium targeting group for mitochondrial localization .


Chemical Reactions Analysis

MitoPY1 responds to local fluxes of hydrogen peroxide (H2O2) by a turn-on fluorescence enhancement . This is due to the H2O2-mediated conversion of aryl boronates to phenols .


Physical And Chemical Properties Analysis

MitoPY1 has a molecular weight of 954.68 and a molecular formula of C52H53BIN2O5P . It is soluble to 100 mM in DMSO .

Scientific Research Applications

Live Cell Imaging

MitoPY1: is a fluorescent probe used for live cell imaging, particularly in confocal microscopy . It’s designed to penetrate live cells and selectively indicate the presence of hydrogen peroxide (H2O2) within the mitochondria. This application is crucial for real-time observation of cellular processes and understanding the role of reactive oxygen species (ROS) in cell physiology.

Parkinson’s Disease Model Studies

Researchers have utilized MitoPY1 to detect local increases in H2O2 in an in vitro model of Parkinson’s Disease . This application is significant for studying the pathophysiology of neurodegenerative diseases, where oxidative stress plays a key role in disease progression.

ROS Signaling

MitoPY1: helps in the study of ROS signaling within cells. Since H2O2 is a signaling molecule that modulates various cellular processes, MitoPY1’s ability to image H2O2 aids in deciphering these complex signaling pathways .

Redox Homeostasis

The probe is instrumental in monitoring redox homeostasis within the mitochondria. By providing a means to visualize H2O2, MitoPY1 allows researchers to observe and quantify the dynamic balance between the production and elimination of ROS, which is vital for maintaining cellular health .

Mitochondrial Health and Function

MitoPY1: can be used to assess mitochondrial health and function by imaging the levels of H2O2, which is a byproduct of the electron transport chain. This application is essential for understanding mitochondrial diseases and the effects of mitochondrial dysfunction .

Selective Detection of H2O2

Due to its selective properties, MitoPY1 is used to differentiate H2O2 from other ROS such as superoxide, nitric oxide, and hydroxyl radical. This specificity is important for accurate studies of oxidative stress and its impact on cellular components .

Future Directions

The use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells is a promising area of research . It can be used to measure mitochondrial H2O2 levels in both cell culture and tissue models . Further studies could explore its potential applications in various pathological and physiological events in biological systems .

properties

IUPAC Name

4-[4-[3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl]piperazin-1-yl]butyl-triphenylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H53BN2O5P.HI/c1-50(2)51(3,4)60-53(59-50)38-26-28-45-47(36-38)57-48-37-39(27-29-46(48)52(45)44-25-15-14-24-43(44)49(56)58-52)55-33-31-54(32-34-55)30-16-17-35-61(40-18-8-5-9-19-40,41-20-10-6-11-21-41)42-22-12-7-13-23-42;/h5-15,18-29,36-37H,16-17,30-35H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCCULDYUUMFAD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCN(CC6)CCCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1C(=O)O4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H53BIN2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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